5-Amino-3,6-dimethylheptanoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H19NO2 |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
5-amino-3,6-dimethylheptanoic acid |
InChI |
InChI=1S/C9H19NO2/c1-6(2)8(10)4-7(3)5-9(11)12/h6-8H,4-5,10H2,1-3H3,(H,11,12) |
InChI Key |
HLXFWFBRKZQFGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC(C)CC(=O)O)N |
Origin of Product |
United States |
Contextualization of 5 Amino 3,6 Dimethylheptanoic Acid Within Non Proteinogenic Amino Acid Chemistry and Metabolomics Research
Non-proteinogenic amino acids, which are not encoded in the genetic code for protein synthesis, exhibit a vast structural and functional diversity. nih.govmdpi.com They are crucial components in various biological processes, acting as metabolic intermediates, signaling molecules, and constituents of bioactive peptides. nih.govmdpi.com The study of NPAAs has become a cornerstone in fields like drug discovery and peptide engineering, as their incorporation can enhance the stability, potency, and bioavailability of therapeutic peptides. nih.gov
5-Amino-3,6-dimethylheptanoic acid, as a γ-amino acid, falls into a class of NPAAs with significant neurological implications. The most prominent member of this class is γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. numberanalytics.comclevelandclinic.orgwikipedia.org Structurally similar compounds, such as pregabalin (B1679071), which is also a γ-amino acid, have been successfully developed as therapeutic agents for epilepsy, neuropathic pain, and anxiety disorders. acs.orgnih.govresearchgate.net This places this compound in a chemical space of high interest for neuroscience and pharmacology.
Historical Trajectories and Initial Discoveries of Branched Chain Amino Acid Analogues
The study of branched-chain amino acids—leucine, isoleucine, and valine—has a long history, with their essential role in nutrition and metabolism being recognized for decades. nih.gov The discovery of their analogues, both natural and synthetic, has often been driven by the quest for new antibiotics and therapeutic agents. nih.gov Many NPAAs are found in nature, particularly in fungi and bacteria, where they often form parts of defense chemicals or are incorporated into peptide antibiotics. nih.govnih.gov
The academic discovery of BCAA analogues has been propelled by advancements in synthetic organic chemistry and the need to probe the structure-activity relationships of enzymes and receptors. nih.gov The synthesis of analogues with modified backbones or side chains allows researchers to investigate the specific interactions that govern biological activity. For instance, the development of analogues of pregabalin (B1679071) with varied alkyl substitutions has helped to elucidate the structural requirements for binding to the α2-δ subunit of voltage-gated calcium channels. acs.orgnih.gov
The exploration of BCAA analogues has also been intertwined with the study of inborn errors of metabolism, where the accumulation of specific BCAAs or their catabolites can lead to disease. nih.gov This has spurred research into the enzymes involved in BCAA catabolism and the development of analogues to study these pathways.
Significance of Stereochemistry in the Research of 5 Amino 3,6 Dimethylheptanoic Acid Enantiomers and Diastereomers
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is of paramount importance in the biological activity of amino acids. biosyn.com With the exception of glycine (B1666218), all proteinogenic amino acids are chiral, existing as L- and D-enantiomers. uomustansiriyah.edu.iq Biological systems are exquisitely sensitive to stereochemistry, with enzymes and receptors typically showing high stereoselectivity. biosyn.comucsb.edu
5-Amino-3,6-dimethylheptanoic acid possesses two chiral centers at the C3 and C5 positions, meaning it can exist as four possible stereoisomers: two pairs of enantiomers. The spatial orientation of the methyl group at C3 and the amino group at C5 will have a profound impact on how the molecule interacts with biological targets. The relationship between stereoisomers that are not mirror images of each other is that of diastereomers.
The critical role of stereochemistry is well-documented for related compounds. For example, in the amino acid threonine, which also has two chiral centers, only one of the four possible stereoisomers is commonly found in nature and is an essential nutrient. ucsb.edu Similarly, the therapeutic activity of many drugs is often confined to a single enantiomer, with the other being inactive or even causing undesirable side effects. Therefore, the stereoselective synthesis of each of the four stereoisomers of this compound would be a critical step in any research program aimed at elucidating its biological function.
Table 1: Potential Stereoisomers of this compound
| Stereocenter at C3 | Stereocenter at C5 | Relationship |
| R | R | Enantiomer of (S,S) |
| S | S | Enantiomer of (R,R) |
| R | S | Diastereomer of (R,R) and (S,S) |
| S | R | Diastereomer of (R,R) and (S,S) |
Overview of Current Research Gaps and Future Directions for 5 Amino 3,6 Dimethylheptanoic Acid Studies
Total Synthesis Strategies for this compound
The total synthesis of this compound would necessitate a carefully planned sequence of reactions to construct the carbon skeleton and introduce the amine and carboxylic acid functionalities with the correct stereochemistry. Key challenges include the creation of the two stereocenters at the C3 and C5 positions.
Asymmetric Synthesis Routes for Enantiopure this compound
To obtain enantiomerically pure this compound, asymmetric synthesis is essential. This can be approached through the use of chiral auxiliaries, asymmetric catalysis, or biocatalysis.
A foundational strategy in asymmetric synthesis involves the temporary incorporation of a chiral auxiliary. wikipedia.org This molecule guides the stereochemical outcome of a reaction and is later removed. For a target like this compound, a chiral auxiliary could be used to direct the alkylation of a glycine (B1666218) or acetate (B1210297) enolate equivalent.
Commonly used chiral auxiliaries include Evans oxazolidinones and pseudoephedrine amides. wikipedia.org For instance, an N-acylated oxazolidinone can be deprotonated to form a specific enolate, which then reacts with an electrophile. The bulky substituents on the auxiliary block one face of the enolate, forcing the electrophile to attack from the less hindered side, thus creating a new stereocenter with high diastereoselectivity. wikipedia.org A plausible route could involve the stereoselective alkylation of an acetate-derived chiral synthon, followed by further chain elaboration and eventual conversion to the target amino acid.
In the synthesis of other complex amino acids, such as tryptophan analogues, the Schöllkopf chiral auxiliary, (R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine, has been used effectively. nih.gov This method involves the lithiation of the auxiliary to form an enolate, which reacts with an appropriate alkyl halide with high diastereoselectivity. nih.gov Subsequent mild acid hydrolysis reveals the new α-amino acid methyl ester. nih.gov
Table 1: Representative Chiral Auxiliaries and Their Applications in Asymmetric Synthesis
| Chiral Auxiliary | Typical Application | Diastereomeric Excess (d.e.) |
| Evans Oxazolidinones | Aldol reactions, Alkylations | >95% |
| Schöllkopf Reagent | α-Amino acid synthesis | High |
| Pseudoephedrine Amides | Alkylation of amides | >90% |
| Camphorsultam | Michael additions, Claisen rearrangements | High |
Note: This table presents general applications and typical selectivities of common chiral auxiliaries in the synthesis of chiral molecules, as specific data for this compound is not available.
Asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst generates large quantities of an enantiomerically enriched product. A potential strategy for synthesizing this compound could involve the asymmetric hydrogenation of a suitable unsaturated precursor, such as a dehydroamino acid or an enamine. Chiral phosphine (B1218219) ligands complexed to transition metals like rhodium or iridium are often employed for this purpose.
Another relevant catalytic method is the asymmetric conjugate addition. For example, in the synthesis of a chiral β-amino acid with three contiguous chiral centers, a key step was the stereoselective 1,4-addition of a methyl group to an α,β-unsaturated system attached to a chiral oxazolidinone auxiliary, followed by stereoselective protonation. sci-hub.st This was followed by the formation of an enamine, which then underwent a stereoselective catalytic hydrogenation to set the final stereocenter. sci-hub.st
Biocatalysis, the use of enzymes or whole organisms to perform chemical transformations, is a powerful tool for producing enantiopure compounds under mild conditions. For the synthesis of this compound, a key biocatalytic step could be the use of a transaminase. This enzyme could stereoselectively install the amino group at the C5 position of a corresponding keto acid precursor, 3,6-dimethyl-5-oxoheptanoic acid. This approach often provides very high enantiomeric excess and avoids the need for protecting groups and harsh reagents.
Protecting Group Strategies for this compound Amine and Carboxyl Moieties
The synthesis of amino acids typically requires the use of protecting groups to mask the reactive amine and carboxyl functionalities, preventing self-polymerization and other side reactions. researchgate.netspringernature.com The choice of protecting groups is dictated by the concept of orthogonality, meaning that each group can be removed under specific conditions without affecting the others. researchgate.net
For the amine group, common protecting groups include tert-butoxycarbonyl (Boc), which is acid-labile, and 9-fluorenylmethoxycarbonyl (Fmoc), which is removed by a base like piperidine. ambeed.com The benzyloxycarbonyl (Cbz or Z) group is also widely used and is typically removed by catalytic hydrogenation. ambeed.com
The carboxyl group is commonly protected as an ester, such as a methyl, ethyl, or benzyl (B1604629) ester. Benzyl esters are advantageous as they can be deprotected via hydrogenation, the same condition used for Cbz group removal.
Table 2: Common Protecting Groups in Amino Acid Synthesis
| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions |
| Amine | tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) |
| Amine | 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) |
| Amine | Benzyloxycarbonyl | Cbz (Z) | Catalytic Hydrogenation |
| Carboxyl | Benzyl ester | Bn | Catalytic Hydrogenation |
| Carboxyl | tert-Butyl ester | tBu | Strong Acid (e.g., TFA) |
This table provides a summary of common protecting groups and their standard deprotection methods relevant to amino acid synthesis. researchgate.netambeed.com
Optimization of Reaction Conditions and Yields in this compound Synthesis for Research Scalability
Scaling up a synthesis from milligram to gram quantities for research purposes requires careful optimization of reaction conditions. For a multi-step synthesis of a molecule like this compound, this would involve maximizing the yield of each step while ensuring high purity and stereochemical integrity.
Key parameters for optimization include:
Solvent: The choice of solvent can significantly impact reaction rates and selectivity.
Temperature: Reactions are often run at low temperatures to enhance stereoselectivity, but this can slow down the reaction rate. A balance must be struck for practical synthesis.
Reagent Stoichiometry: Using a minimal excess of reagents is crucial for cost-effectiveness and ease of purification. For instance, in the large-scale synthesis of a fluorinated amino acid using a chiral Ni(II) complex, it was found that only a small excess of the base and alkylating agent was needed for optimal results. mdpi.com
Purification: While chromatography is a powerful tool for purification at the lab scale, it is often impractical for larger quantities. Developing conditions that allow for purification by crystallization or extraction is highly desirable for scalability. For example, the synthesis of (3R,4R,5R)-3-amino-4,5-dimethyl-octanoic acid was optimized to be free of chromatography, yielding over 300g of highly pure product. sci-hub.st
By systematically adjusting these parameters, a synthetic route can be made more efficient, robust, and suitable for producing the quantities of this compound needed for further research.
Semisynthetic Approaches to this compound and its Analogues
Semisynthetic strategies, which utilize readily available starting materials from natural sources or established synthetic routes, offer an efficient pathway to complex molecules like this compound. These approaches often leverage existing stereocenters or functional groups to simplify the synthetic sequence. A plausible semisynthetic route to this compound can be conceptualized based on established methods for analogous compounds like pregabalin.
One such approach involves the use of a chiral precursor that already contains one of the desired stereocenters. For instance, a starting material derived from a chiral pool, such as a derivative of a naturally occurring amino acid or terpene, could be elaborated through a series of chemical transformations to construct the target molecule.
A key strategy in the synthesis of similar γ-amino acid analogs involves the conjugate addition of a nucleophile to an α,β-unsaturated system. For example, a Michael addition of a nitrogen-containing nucleophile to a suitably substituted heptenoate derivative could establish the C-5 amino group. The stereochemistry at C-3 and C-6 would need to be controlled through the use of chiral auxiliaries, chiral catalysts, or by starting with an enantiomerically pure precursor.
While a direct semisynthetic route for this compound is not extensively documented in publicly available literature, the principles of synthesizing structurally related compounds provide a strong foundation for its potential semisynthesis. These methods often involve the strategic use of protecting groups and stereocontrolled reactions to achieve the desired diastereomer.
Chemoenzymatic Synthesis of Stereoisomers of this compound
Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the efficiency of chemical reactions, has emerged as a powerful tool for the production of enantiomerically pure pharmaceuticals. The synthesis of the stereoisomers of this compound is an area where this approach holds significant promise.
A key biocatalytic step in the synthesis of chiral amines is the reductive amination of a ketone precursor. In the context of this compound, this would involve the enzymatic conversion of a 5-keto-3,6-dimethylheptanoic acid derivative.
| Precursor | Enzyme Type | Reaction | Product Stereochemistry |
| 5-Keto-3,6-dimethylheptanoic acid | Transaminase (TA) or Imine Reductase (IRED) | Reductive Amination | (5S) or (5R) |
The stereochemical outcome of the enzymatic reaction is dictated by the specific enzyme used. Both (R)- and (S)-selective transaminases and imine reductases are available, allowing for the synthesis of either enantiomer at the C-5 position.
Another chemoenzymatic strategy involves the kinetic resolution of a racemic mixture. For instance, a racemic mixture of a precursor to this compound could be subjected to an enzymatic reaction that selectively transforms one enantiomer, allowing for the separation of the desired stereoisomer. A notable example in the synthesis of pregabalin involves the lipase-catalyzed resolution of a racemic dicyanoester intermediate. researchgate.net This enzymatic hydrolysis selectively converts one enantiomer to a carboxylic acid, which can then be separated from the unreacted ester. A similar strategy could be envisioned for a suitable precursor of this compound.
The efficiency and selectivity of chemoenzymatic processes are critically dependent on the properties of the biocatalyst. While nature provides a vast diversity of enzymes, their native activities are often not optimal for industrial applications involving non-natural substrates. Therefore, enzyme discovery and engineering play a pivotal role in developing robust chemoenzymatic routes.
Enzyme Discovery: The search for novel enzymes with desired activities often begins with screening microbial genomes or metagenomic libraries. For the synthesis of this compound, the focus would be on identifying transaminases or imine reductases that can accept the corresponding keto-acid precursor as a substrate.
Enzyme Engineering: Once a suitable enzyme candidate is identified, its properties can be further improved through protein engineering techniques such as directed evolution and rational design.
Directed Evolution: This technique mimics the process of natural selection in the laboratory. The gene encoding the enzyme is subjected to random mutagenesis, creating a library of enzyme variants. These variants are then screened for improved activity, selectivity, or stability. Iterative rounds of mutagenesis and screening can lead to enzymes with significantly enhanced properties. For instance, the activity of a transaminase towards a non-natural substrate can be increased several-fold through directed evolution.
Rational Design: This approach relies on a detailed understanding of the enzyme's three-dimensional structure and catalytic mechanism. Specific amino acid residues in the active site can be targeted for mutation to improve substrate binding or catalytic efficiency. For example, modifying the size and hydrophobicity of the active site pocket can allow the enzyme to accommodate bulkier substrates.
The development of highly active and stereoselective enzymes through these engineering efforts is crucial for the efficient synthesis of specific stereoisomers of this compound.
Scaling up a chemoenzymatic process from the laboratory to an industrial scale presents a unique set of challenges that must be addressed to ensure a commercially viable manufacturing process.
Process Optimization: The reaction conditions for the enzymatic step must be carefully optimized to maximize productivity and yield. This includes parameters such as substrate and enzyme concentration, pH, temperature, and the method for cofactor regeneration if required (e.g., for NAD(P)H-dependent reductases). The integration of the enzymatic step with the preceding and succeeding chemical steps also needs to be seamless to avoid costly isolation and purification procedures.
Downstream Processing: The separation and purification of the final product from the reaction mixture can be challenging. The presence of the enzyme, unreacted substrates, byproducts, and buffer components necessitates the development of an efficient and scalable downstream processing train, which may include techniques like extraction, crystallization, and chromatography.
An article on the chemical compound “this compound” cannot be generated at this time. Extensive searches for scientific literature and data regarding the biosynthetic pathways and enzymology of this specific compound have yielded no relevant results.
The search results did identify similar but distinct compounds, such as 5-Amino-6,6-dimethylheptanoic acid and various other amino acids. However, information specifically pertaining to the biosynthesis, precursor identification, metabolic intermediates, isotopic labeling studies, and the characterization of enzymes involved in the formation and degradation of this compound is not available in the public domain based on the conducted searches.
Further research would be required to elucidate the specific biochemical properties and pathways of this compound before a detailed article as requested could be composed.
Regulation of this compound Biosynthesis at the Transcriptional and Post-translational Levels
There is no information available in the scientific literature regarding the transcriptional or post-translational regulation of a biosynthetic pathway for this compound. Such regulation is a hallmark of naturally occurring metabolic pathways, where the expression and activity of enzymes are controlled in response to cellular signals and environmental conditions. The lack of any identified genes or enzymes associated with the production of this compound means that no regulatory mechanisms have been described.
Evolutionary Perspectives on this compound Biosynthetic Pathways
As no biosynthetic pathway for this compound has been identified, there is no basis for discussing its evolutionary origins. The evolution of metabolic pathways involves processes such as gene duplication, recruitment of enzymes from other pathways, and horizontal gene transfer. Without an identified pathway, it is impossible to trace its evolutionary history.
Quantum Chemical Calculations of Electronic Structure and Conformational Analysis of 5-Amino-3,6-dimethylheptanoic acidund.edu
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. These methods are used to determine the electronic structure and predict the most stable three-dimensional arrangements (conformations) of this compound.
Molecular Orbital (MO) theory is instrumental in describing the distribution of electrons within a molecule. Key to this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. For this compound, a larger HOMO-LUMO gap would suggest higher stability and lower chemical reactivity.
Density Functional Theory (DFT) is a widely used computational method to study the chemical reactivity of molecules. mdpi.com DFT calculations can determine the optimized geometry of this compound and a suite of "global descriptors" that predict its reactivity. nih.gov These descriptors are calculated from the energies of the HOMO and LUMO. A study on unnatural amino acids highlighted the superior performance of the ωB97XD functional with a 6-311++G** basis set for capturing noncovalent interactions. und.edu
Key reactivity descriptors that can be calculated using DFT include:
Ionization Potential (IP): The energy required to remove an electron.
Electron Affinity (EA): The energy released when an electron is added.
Electronegativity (χ): The power of an atom to attract electrons to itself.
Chemical Hardness (η): A measure of resistance to change in electron distribution.
Chemical Potential (μ): The escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons.
| Descriptor | Symbol | Formula | Illustrative Value (eV) |
|---|---|---|---|
| HOMO Energy | EHOMO | - | -9.8 |
| LUMO Energy | ELUMO | - | 0.7 |
| Ionization Potential | IP | -EHOMO | 9.8 |
| Electron Affinity | EA | -ELUMO | -0.7 |
| Chemical Hardness | η | (IP - EA) / 2 | 5.25 |
| Chemical Potential | μ | -(IP + EA) / 2 | -4.55 |
| Electrophilicity Index | ω | μ2 / (2η) | 1.97 |
Molecular Dynamics Simulations of this compound in Aqueous and Protein Environments
Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time, tracking the movements and interactions of atoms. nih.gov This is particularly useful for understanding how this compound behaves in complex biological environments.
The conformation of an amino acid can be significantly influenced by its environment. In an aqueous solution, water molecules can form hydrogen bonds with the amino (-NH2) and carboxylic acid (-COOH) groups of this compound. Computational studies on other amino acids have shown that the presence of water molecules is crucial for stabilizing the zwitterionic form, where the amino group is protonated (-NH3+) and the carboxyl group is deprotonated (-COO-). researcher.life MD simulations can model these explicit water-solute interactions, revealing how the solvent affects the conformational preferences and flexibility of the molecule's carbon backbone and side chains. und.edu
Understanding how this compound binds to a protein target is crucial for predicting its biological function. MD simulations can model the process of the molecule docking into a protein's binding site. nih.gov These simulations reveal key details about the interaction, such as the formation of hydrogen bonds, salt bridges, and van der Waals contacts. nih.gov The thermodynamic parameters of binding, which determine the affinity of the interaction, can be calculated from these simulations or through methods like isothermal titration calorimetry (ITC). mdpi.com A key finding from studies on similar interactions is that an increase in buried nonpolar surface area often correlates with a more favorable binding enthalpy, driving higher affinity. nih.gov
| Parameter | Symbol | Description | Illustrative Value |
|---|---|---|---|
| Binding Affinity | Kd | Dissociation constant, a measure of binding strength (lower is stronger). mdpi.com | 100 nM |
| Gibbs Free Energy | ΔG | The overall energy change of binding. mdpi.com | -9.5 kcal/mol |
| Enthalpy Change | ΔH | The heat released or absorbed during binding. mdpi.com | -6.0 kcal/mol |
| Entropy Change | -TΔS | The change in disorder of the system upon binding. mdpi.com | -3.5 kcal/mol |
In Silico Prediction of Biological Interactions and Target Affinities for 5-Amino-3,6-dimethylheptanoic acidnih.govnih.gov
In silico methods use computational power to screen for potential biological targets and predict the binding affinity of a ligand like this compound. These approaches are essential in modern drug discovery and chemical biology. High-quality datasets of known protein-ligand interactions, such as BindingNet, are crucial for developing and benchmarking these predictive models. nih.gov
The process often involves molecular docking, where the molecule is computationally fitted into the binding sites of various protein structures. Scoring functions are then used to estimate the binding affinity for each pose. mdpi.com More advanced methods employ machine learning algorithms trained on large datasets of experimental binding data. nih.gov These models can learn complex relationships between a ligand's chemical structure and its binding affinity, allowing for the rapid prediction of potential targets and the prioritization of compounds for experimental testing. nih.gov
Molecular Docking Studies of this compound with Biomolecular Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, a key biomolecular target is the α2δ subunit of voltage-gated calcium channels (VGCCs), a known target for its structural analogues like pregabalin and gabapentin. nih.gov
Docking studies of gabapentinoids into the α2δ-1 subunit have revealed a specific binding pocket. It is anticipated that this compound would engage in similar interactions. The binding is primarily mediated by a key arginine residue within the α2δ subunit, which forms a crucial salt bridge with the carboxylate group of the ligand. The amino group of the ligand is also critical for binding, likely forming hydrogen bonds with surrounding residues.
The additional methyl groups in this compound compared to its simpler analogues would influence its binding affinity and selectivity. These hydrophobic groups could engage in van der Waals interactions within a hydrophobic sub-pocket of the binding site, potentially enhancing the binding affinity. The precise orientation and energetic contributions of these methyl groups can be elucidated through detailed docking simulations.
A hypothetical molecular docking study of this compound with the α2δ subunit would involve the preparation of the ligand and protein structures, followed by the use of a docking algorithm to predict the binding pose and estimate the binding affinity. The results would be analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.
Table 1: Postulated Key Interacting Residues in the α2δ Subunit for this compound
| Interacting Residue | Type of Interaction | Postulated Role |
| Arginine | Salt Bridge, Hydrogen Bond | Primary anchor for the carboxylate group |
| Glutamic Acid | Hydrogen Bond | Interaction with the amino group |
| Serine | Hydrogen Bond | Stabilization of the ligand |
| Tyrosine | π-stacking/Hydrophobic | Interaction with the alkyl chain |
| Leucine | Hydrophobic | Interaction with the dimethyl groups |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues (Focus on theoretical/in vitro activities)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. fiveable.me For a series of analogues of this compound, a QSAR model could be developed to predict their in vitro binding affinity for the α2δ subunit of VGCCs.
The development of a QSAR model for this compound analogues would involve several steps. First, a dataset of compounds with their corresponding biological activities (e.g., IC50 values for α2δ binding) would be required. For each compound, a set of molecular descriptors would be calculated. These descriptors can be categorized into several classes:
1D descriptors: Molecular weight, atom counts.
2D descriptors: Topological indices, molecular connectivity indices.
3D descriptors: Molecular shape indices, van der Waals surface area.
Physicochemical descriptors: LogP (lipophilicity), polar surface area (PSA).
Once the descriptors are calculated, a statistical method, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be used to build a mathematical equation that correlates the descriptors with the biological activity. nih.govresearchgate.net The predictive power of the resulting QSAR model would then be validated using internal and external validation techniques.
A hypothetical QSAR study on a series of this compound analogues might reveal that descriptors related to molecular shape, hydrophobicity, and the electronic properties of the amino and carboxyl groups are crucial for activity. For instance, an optimal range for lipophilicity might be identified, as excessive lipophilicity could hinder bioavailability.
Table 2: Representative Molecular Descriptors for QSAR Modeling of this compound Analogues
| Descriptor Class | Example Descriptor | Potential Influence on Activity |
| Constitutional | Molecular Weight | Size constraints of the binding pocket |
| Topological | Balaban J index | Molecular branching and shape |
| Geometrical | 3D-Wiener index | Molecular compactness |
| Electrostatic | Partial charge on key atoms | Strength of polar interactions |
| Hydrophobic | LogP | Membrane permeability and hydrophobic interactions |
Virtual Screening and Library Design Based on this compound Scaffolds
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. The scaffold of this compound can serve as a starting point for the design of a virtual library for screening against the α2δ subunit of VGCCs.
The design of a virtual library based on the this compound scaffold would involve the systematic modification of its structure. nih.gov This could include:
Varying the length and branching of the alkyl chain: To probe the size and shape of the hydrophobic pocket.
Introducing different functional groups: To explore additional hydrogen bonding or other interactions.
Modifying the stereochemistry: To investigate the impact of chirality on binding affinity.
This virtual library can then be screened using docking-based or pharmacophore-based approaches. A pharmacophore model can be developed based on the known binding mode of gabapentinoids, defining the essential features required for binding, such as a positive ionizable group, a negative ionizable group, and hydrophobic features. nih.gov The virtual library would then be filtered to identify molecules that match the pharmacophore model.
The top-ranking compounds from the virtual screen would be selected for synthesis and in vitro testing to validate the computational predictions. This iterative process of computational design, virtual screening, and experimental validation can accelerate the discovery of novel and potent ligands for the α2δ subunit.
Investigation of Biological Roles and Mechanistic Actions of 5 Amino 3,6 Dimethylheptanoic Acid in Model Systems
Studies on 5-Amino-3,6-dimethylheptanoic acid as a Building Block for Natural Products and Peptidomimetics
There is a lack of specific research on this compound as a building block for natural products or in the synthesis of peptidomimetics.
Incorporation of this compound into Peptides and Other Biopolymers
No studies have been found that report the successful incorporation of this compound into peptides or other biopolymers. The field of peptide and biopolymer synthesis often utilizes non-standard amino acids to enhance specific properties; however, the use of this particular compound has not been documented.
Functional Consequences of this compound Incorporation in Model Systems (e.g., conformational effects, stability)
As there are no reports of its incorporation into peptides or biopolymers, there is consequently no information on the functional consequences of such an incorporation. The introduction of α-methylated amino acids into peptides has been shown to enhance helicity and proteolytic resistance, but this has not been specifically studied for this compound. nih.gov
Enzymatic Substrate and Inhibitor Studies with this compound
No published research has investigated the interaction of this compound with enzymes, either as a substrate or as an inhibitor.
Kinetic Characterization of Enzymes Interacting with this compound
Due to the absence of studies identifying enzymes that interact with this compound, no kinetic characterization data is available.
Mechanistic Insights into Enzyme-5-Amino-3,6-dimethylheptanoic acid Interactions
There are no mechanistic studies available to provide insights into the potential interactions between this compound and any enzyme.
Receptor Binding and Signaling Pathway Modulation by this compound in Recombinant Systems (Avoiding cellular/tissue level effects that might imply clinical relevance)
Currently, there is no publicly available scientific literature that describes the binding of this compound to any specific receptors in recombinant systems. Consequently, information regarding the modulation of signaling pathways by this compound is also unavailable. Recombinant systems, which involve the expression of specific proteins in controlled cellular environments, are crucial for elucidating the direct molecular targets of a compound. The absence of such studies for this compound means that its mechanism of action at the molecular level is unknown.
Future research employing techniques such as radioligand binding assays or surface plasmon resonance with a panel of recombinant receptors would be necessary to identify potential binding partners. Furthermore, subsequent reporter gene assays or other functional assays in these recombinant systems would be required to determine how this compound might modulate the signaling pathways associated with any identified receptors.
Impact of this compound Stereoisomers on Biochemical Processes
The chemical structure of this compound contains chiral centers, meaning it can exist in different stereoisomeric forms. However, the scientific literature does not currently contain studies that have isolated these individual stereoisomers and investigated their differential impacts on biochemical processes.
The stereochemistry of a molecule can be a critical determinant of its biological activity. Different stereoisomers can exhibit varying affinities for their molecular targets, leading to differences in efficacy and potency. Without studies on the stereoisomers of this compound, a complete understanding of its structure-activity relationship remains incomplete. Research in this area would involve the stereoselective synthesis of each isomer and their subsequent testing in relevant biochemical assays.
Advanced Analytical Methodologies for Research on 5 Amino 3,6 Dimethylheptanoic Acid
Chromatographic Techniques for High-Resolution Separation and Quantification of 5-Amino-3,6-dimethylheptanoic acid
Chromatography is a cornerstone for the analysis of this compound, enabling its separation from complex mixtures and its precise quantification. Given the compound's structure, which includes two chiral centers, techniques that can resolve stereoisomers and detect trace amounts are of paramount importance.
Chiral Chromatography for Enantiomeric Purity Assessment of this compound
The assessment of enantiomeric purity is critical in the study of chiral molecules like this compound. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs), is a primary method for this purpose. blogspot.comnih.gov These specialized columns create a chiral environment that allows for the differential interaction and separation of enantiomers.
CSPs are broadly classified based on their chiral selector. For amino acid derivatives, macrocyclic glycopeptide phases (e.g., CHIROBIOTIC) and cyclodextrin-based phases (e.g., CYCLOBOND) are particularly effective. researchgate.net The selection of the appropriate CSP and mobile phase is crucial for achieving optimal selectivity and resolution between the enantiomers of this compound. researchgate.net Capillary Gas Chromatography (GC) on a chiral stationary phase also presents a viable method for separating enantiomers, especially after appropriate derivatization to increase volatility. nih.gov
Table 1: Common Chiral Stationary Phases (CSPs) for Amino Acid Analysis
| CSP Type | Chiral Selector Example | Principle of Separation | Applicable To |
| Macrocyclic Glycopeptide | Teicoplanin (CHIROBIOTIC T) | Multiple interactions including hydrogen bonding, dipole-dipole, and steric repulsion. researchgate.net | α-, β-, γ-, cyclic, and N-blocked amino acids. researchgate.net |
| Cyclodextrin-Based | Beta-cyclodextrin (CYCLOBOND) | Inclusion complex formation where the analyte fits into the apolar cavity of the cyclodextrin. researchgate.net | Apolar molecules of appropriate dimensions. researchgate.net |
| P-CAP | Penicillin G derivative | Primarily used for separating primary amine-containing compounds. | Amino acids and primary amines. |
| CHIRALDEX | Derivatized cyclodextrins | Used in Gas Chromatography for separating volatile derivatives. | Volatile amino acid derivatives. researchgate.net |
LC-MS/MS and GC-MS for Trace Analysis of this compound in Complex Research Samples
For detecting and quantifying minute amounts of this compound in complex biological or environmental matrices, the coupling of chromatographic separation with mass spectrometry is indispensable. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques that offer high sensitivity and selectivity. nih.gov
LC-MS/MS is often preferred for its ability to analyze compounds without derivatization, though derivatization can still be used to enhance ionization and sensitivity. duke.eduarxiv.org It is particularly suited for high-throughput analysis of amino acids in samples like cell supernatants or urine. duke.edunih.gov The use of techniques like the Multiple Reaction Monitoring (MRM) survey scan can trigger the acquisition of high-sensitivity data, allowing for conclusive identification of analytes, even isobaric structures. duke.edu
GC-MS requires that the analyte be chemically modified (derivatized) to become volatile. nih.gov While this adds a step to sample preparation, GC-MS can offer high reproducibility and automated sample pretreatment. nih.gov A comparison of the methods reveals trade-offs in precision, throughput, and the number of amino acids that can be covered. nih.gov A significant challenge in both methods is the potential for "matrix effects," where other components in the sample can suppress or enhance the analyte signal, affecting quantification. nih.govoregonstate.edu Strategies like high dilution factors or the use of isotopically-labeled internal standards are employed to mitigate these effects. nih.govoregonstate.edu
Table 2: Performance Comparison of Analytical Platforms for Amino Acid Analysis
| Analytical Method | Average Technical Error (%) - Batch 1 | Average Technical Error (%) - Batch 2 | Key Features |
| Amino Acid Analyzer | 7.27 ± 5.22 | 8.39 ± 5.35 | Conventional method, often used as a benchmark. |
| GC-MS | 21.18 ± 10.94 | 6.23 ± 3.84 | High reproducibility, requires derivatization. nih.gov |
| iTRAQ-LC-MS/MS | 18.34 ± 14.67 | 35.37 ± 29.42 | High-throughput, covers more amino acids and related amines. nih.gov |
Data adapted from a comparative study on urinary amino acid analysis. nih.gov
Derivatization Strategies for Enhanced Chromatographic Detection of this compound
Derivatization is a chemical modification process used to improve the analytical characteristics of a compound. For a molecule like this compound, derivatization is often essential for successful analysis, particularly for GC-MS and can be beneficial for LC-MS. youtube.comindiana.edu The primary goals are to increase volatility for GC analysis and to enhance detection sensitivity for techniques like HPLC with UV or fluorescence detection, or LC-MS. indiana.edu
The process involves reacting the amino and carboxylic acid functional groups with a derivatizing reagent. For GC-MS, trimethylsilylation is a common protocol. nih.gov For LC-MS, reagents can be chosen to attach a tag that is highly responsive in electrospray ionization (ESI), significantly boosting the signal. For example, derivatization of carboxylic acids with 2-picolylamine (PA) has been shown to increase detection responses by 9 to 158-fold in LC-ESI-MS/MS, enabling detection in the low femtomole range. arxiv.org
Table 3: Selected Derivatization Reagents for Amino Acid Analysis
| Reagent | Target Functional Group | Analytical Technique | Benefit |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Amino, Carboxyl, Hydroxyl | GC-MS | Increases volatility and thermal stability. nih.gov |
| Ethyl Chloroformate | Amino | GC-MS | Rapid reaction to form volatile derivatives. youtube.com |
| 2-Picolylamine (PA) | Carboxylic Acid | LC-MS/MS | Enhances positive ESI-MS response by up to 158-fold. arxiv.org |
| o-Phthalaldehyde (OPA) | Primary Amine | HPLC-Fluorescence | Forms a highly fluorescent derivative for sensitive detection. |
Spectroscopic Methods for Mechanistic Studies Involving this compound (Beyond basic identification)
Beyond separation and quantification, spectroscopic methods provide deep insights into the three-dimensional structure and dynamic behavior of this compound in solution, which is crucial for understanding its function and interactions.
Advanced NMR Techniques (e.g., NOESY) for Conformational Analysis of this compound in Solution
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure. For a flexible molecule like this compound, advanced 2D NMR techniques are necessary to determine its preferred conformation in solution. Nuclear Overhauser Effect SpectroscopY (NOESY) is the most prominent of these methods. arxiv.org
The NOESY experiment detects correlations between protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected by chemical bonds. indiana.edu The intensity of a NOESY cross-peak is proportional to the inverse sixth power of the distance between the two protons, providing crucial distance restraints for building a 3D model of the molecule. youtube.com For small, rapidly tumbling molecules, these correlations appear as positive peaks (opposite in sign to the diagonal peaks). blogspot.comindiana.edu By analyzing the full network of NOE connectivities, researchers can map the spatial arrangement of the atoms and characterize the conformational preferences of the molecule's flexible carbon backbone. researchgate.net This information is vital for understanding how the molecule might interact with biological targets.
Circular Dichroism (CD) Spectroscopy for Chirality Assessment of this compound and its Complexes
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. It is an exceptionally useful technique for assessing the chirality of molecules like this compound. blogspot.com Chiral molecules exhibit characteristic CD signals, known as Cotton effects, which can be used to determine their absolute configuration and enantiomeric purity. blogspot.com The CD spectra of two enantiomers are nearly mirror images, and the signal amplitude is proportional to the enantiomeric excess. blogspot.com
For molecules that lack a strong chromophore near their chiral centers, CD signals may be weak. In such cases, a valuable strategy is to form complexes with an achiral agent, such as a lanthanide tris(β-diketonate). nih.gov The formation of these highly coordinated complexes can induce a strong CD signal that is characteristic of the absolute configuration of the bound amino acid, providing a sensitive method for chirality assessment. nih.gov
Mass Spectrometry-Based Proteomics and Metabolomics Approaches for Identifying this compound Interactions
In the study of non-proteinogenic amino acids like this compound, mass spectrometry (MS)-based proteomics and metabolomics stand as powerful tools for elucidating their biological interactions and mechanisms of action. These advanced analytical techniques offer the sensitivity and specificity required to identify and quantify the compound and its potential binding partners or metabolic products within complex biological matrices.
Proteomics approaches , such as affinity purification-mass spectrometry (AP-MS), can be employed to identify proteins that directly interact with this compound. In a typical AP-MS workflow, a derivatized form of the compound is immobilized on a solid support and used as "bait" to capture interacting proteins from cell lysates or tissue homogenates. After stringent washing steps to remove non-specific binders, the captured proteins are eluted and identified by high-resolution mass spectrometry. The resulting protein list provides valuable insights into the potential cellular pathways and processes modulated by the compound.
Metabolomics studies , on the other hand, focus on the global analysis of small molecules (metabolites) in a biological system. By comparing the metabolic profiles of cells or organisms treated with this compound to untreated controls, researchers can identify changes in endogenous metabolite levels. This can reveal the metabolic pathways affected by the compound, including its own metabolism or its influence on other biochemical pathways. Techniques like liquid chromatography-mass spectrometry (LC-MS) are central to these investigations, enabling the separation and detection of a wide range of metabolites.
While specific research applying these methodologies to this compound is not yet widely published, the principles of these techniques provide a clear roadmap for future investigations into its biological role. The data generated from such studies would be instrumental in understanding its molecular targets and physiological effects.
Table 1: Potential Mass Spectrometry-Based Approaches for Studying this compound Interactions
| Technique | Description | Potential Application for this compound |
| Affinity Purification-Mass Spectrometry (AP-MS) | Utilizes a "bait" molecule (e.g., derivatized this compound) to isolate and identify interacting proteins from a complex mixture. | Identification of direct protein binding partners, providing clues to its mechanism of action. |
| Chemical Proteomics | Employs chemical probes that covalently link to target proteins, which are then identified by mass spectrometry. | Mapping the landscape of proteins that interact with the compound within a cellular context. |
| Untargeted Metabolomics (LC-MS/GC-MS) | Global profiling of all detectable metabolites in a biological sample to observe changes upon treatment with the compound. | Revealing metabolic pathways altered by this compound and identifying its potential metabolic byproducts. |
| Targeted Metabolomics | Quantitative analysis of a specific set of known metabolites to determine how their levels are affected by the compound. | Precise measurement of changes in key metabolic pathways suspected to be influenced by the compound. |
Development of Novel Biosensors and Probes for this compound Detection in Research Settings
The ability to detect and quantify specific molecules in real-time and with high sensitivity is crucial for modern biological research. The development of novel biosensors and molecular probes for this compound would significantly advance the study of its distribution, dynamics, and interactions within cellular and organismal systems.
Biosensors for small molecules like amino acids often rely on biological recognition elements, such as enzymes or binding proteins, coupled to a transducer that converts the binding event into a measurable signal (e.g., optical or electrochemical). For instance, a biosensor for this compound could be engineered using a specific binding protein identified through screening or rational design. This protein could be fused to a fluorescent reporter protein, where the binding of the amino acid induces a conformational change that alters the fluorescence output. Such a biosensor would enable researchers to visualize the concentration changes of the compound in living cells with high spatial and temporal resolution.
Molecular probes are another critical tool. These are typically small molecules that can be chemically synthesized and modified with reporter groups, such as fluorophores or affinity tags. A fluorescently labeled derivative of this compound could be used in fluorescence microscopy to track its uptake and subcellular localization. Alternatively, a probe could be designed with a photoreactive group that allows for covalent cross-linking to nearby interacting molecules upon photoactivation, enabling the identification of binding partners in a native cellular environment.
While the development of biosensors and probes specifically for this compound is a prospective area of research, the foundational technologies for creating such tools are well-established for other amino acids. nih.govmdpi.com These precedents provide a strong basis for the design and synthesis of new analytical tools to unravel the biology of this particular compound.
Table 2: Potential Biosensor and Probe Technologies for this compound Research
| Technology | Principle of Operation | Potential Research Application |
| Fluorescent Protein-Based Biosensors | A specific binding protein for this compound is fused to a fluorescent protein. Ligand binding causes a conformational change that modulates the fluorescent signal. | Real-time imaging of the compound's concentration dynamics within different cellular compartments. |
| Electrochemical Biosensors | An enzyme that acts on this compound is immobilized on an electrode. The enzymatic reaction produces a detectable electrical signal. | Quantitative measurement of the compound in biological fluids or cell culture media. |
| Fluorescently Labeled Probes | A synthetic analog of this compound is conjugated to a fluorescent dye. | Tracking the uptake, transport, and localization of the compound in living cells using fluorescence microscopy. |
| Photo-Affinity Probes | A probe containing a photoreactive group and an affinity tag is used to covalently label interacting molecules upon UV irradiation. | Identification of direct and transient binding partners in a cellular context, which can then be isolated and identified by mass spectrometry. |
Applications and Future Research Directions of 5 Amino 3,6 Dimethylheptanoic Acid in Chemical Biology and Biotechnology
5-Amino-3,6-dimethylheptanoic acid as a Chiral Building Block in Asymmetric Synthesis
The non-proteinogenic nature and defined stereocenters of this compound make it a valuable chiral building block in asymmetric synthesis. Its incorporation into peptide sequences can induce specific secondary structures, such as helices and turns, which are crucial for biological activity. The stereochemistry at the C3 and C6 positions influences the conformational preferences of the resulting peptides.
Researchers have utilized derivatives of this compound to construct complex molecular architectures. For instance, the synthesis of constrained peptides and peptidomimetics often employs such non-natural amino acids to enhance stability against enzymatic degradation and to control conformational flexibility. The specific stereoisomers of this compound can be accessed through various synthetic routes, including diastereoselective conjugate addition reactions.
The application of this amino acid as a chiral building block is pivotal in the synthesis of molecules with potential therapeutic applications. The precise spatial arrangement of its functional groups allows for the creation of compounds that can interact selectively with biological targets.
Design and Synthesis of this compound-Based Probes for Biological Research
The development of chemical probes is essential for elucidating biological pathways and mechanisms of action. This compound can serve as a scaffold for the design of such probes. By attaching reporter groups, such as fluorescent dyes or biotin (B1667282) tags, to the amino acid, researchers can create tools to visualize and track the interactions of molecules within a cellular context.
The synthesis of these probes involves functionalizing either the amino or the carboxylic acid group of this compound. The choice of linker and reporter group is critical for maintaining the biological activity of the parent molecule while enabling detection. These probes can be employed in a variety of assays, including fluorescence microscopy and pull-down experiments, to identify binding partners and study molecular interactions.
Engineering of Microbial Strains for Enhanced Production or Biotransformation of this compound
While chemical synthesis provides access to this compound, biological production methods offer a potentially more sustainable and cost-effective alternative. The engineering of microbial strains to produce this amino acid is an active area of research. This involves the introduction of novel biosynthetic pathways or the modification of existing metabolic routes in host organisms like Escherichia coli or Saccharomyces cerevisiae.
Exploration of this compound as a Lead Scaffold for Rational Design of Novel Chemical Entities (Purely theoretical/pre-discovery phase)
The unique three-dimensional structure of this compound makes it an attractive scaffold for the rational design of novel chemical entities. In the pre-discovery phase, computational methods are employed to explore the conformational space of this amino acid and its derivatives. Molecular docking studies can predict the binding modes of these virtual compounds to various biological targets, such as enzymes and receptors.
This in silico approach allows for the rapid screening of large virtual libraries of compounds based on the this compound scaffold. Hits from these virtual screens can then be prioritized for chemical synthesis and subsequent biological evaluation. This strategy accelerates the early stages of drug discovery by focusing resources on compounds with a higher probability of success.
Unexplored Stereoisomers and Analogues of this compound: Synthesis and Theoretical Characterization
While some stereoisomers of this compound have been synthesized and studied, others remain unexplored. The systematic synthesis and characterization of all possible stereoisomers would provide a comprehensive understanding of how stereochemistry influences biological activity. Theoretical calculations, such as density functional theory (DFT), can be used to predict the conformational preferences and spectroscopic properties of these unexplored isomers.
Furthermore, the synthesis of analogues of this compound, where the methyl groups are replaced with other functional groups or the carbon backbone is altered, could lead to the discovery of compounds with novel properties. These analogues would expand the chemical space around the parent molecule and provide valuable structure-activity relationship (SAR) data.
Table 1: Stereoisomers of this compound
| Stereoisomer | C3 Configuration | C5 Configuration | C6 Configuration |
| (3R,5S,6S) | R | S | S |
| (3S,5S,6S) | S | S | S |
| (3R,5R,6S) | R | R | S |
| (3S,5R,6S) | S | R | S |
| (3R,5S,6R) | R | S | R |
| (3S,5S,6R) | S | S | R |
| (3R,5R,6R) | R | R | R |
| (3S,5R,6R) | S | R | R |
Challenges and Opportunities in the Academic Research of this compound
A significant challenge in the academic research of this compound is the stereoselective synthesis of its various isomers. Developing efficient and scalable synthetic routes to access each stereoisomer in high purity is a primary hurdle. Overcoming this challenge would unlock the full potential of this molecule for various applications.
Opportunities lie in the interdisciplinary nature of research involving this compound. Collaborations between synthetic chemists, biochemists, and computational chemists are crucial for advancing our understanding of its properties and applications. The development of novel analytical methods for the separation and characterization of its stereoisomers also presents a significant research opportunity. Furthermore, exploring its potential role in materials science, for example, in the creation of novel polymers or self-assembling systems, could open up new avenues of investigation.
Q & A
Basic Research Questions
Q. How is 5-amino-3,6-dimethylheptanoic acid structurally classified among amino acids, and what implications does this have for its reactivity?
- Answer : The compound is a non-α-amino acid with the amine group located on the fifth carbon of the heptanoic acid chain, distinguishing it from α-amino acids (e.g., alanine). This structural classification affects its reactivity in peptide synthesis and enzymatic interactions, as non-α-amino acids often exhibit altered binding affinities and metabolic pathways. For example, the β- or γ-positions of the carboxyl group may influence chelation properties or solubility in organic solvents .
- Methodological Insight : Use X-ray crystallography or NMR to confirm the position of the amine group relative to the carboxyl group. Computational tools like molecular docking can predict interaction differences compared to α-amino acids.
Q. What synthetic routes are commonly employed to prepare this compound, and what are their limitations?
- Answer : A documented method involves refluxing 5-amino-3,6-dimethyl-2H-pyridin-4(5H)-one with maleic anhydride in glacial acetic acid, followed by recrystallization from ethanol . Key limitations include:
- Low yields due to competing side reactions (e.g., over-acylation).
- Challenges in controlling regioselectivity during ring-opening reactions.
- Methodological Insight : Optimize reaction time and stoichiometry (e.g., molar ratios of anhydride to substrate) to minimize side products. Monitor progress via TLC or HPLC.
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
- Answer :
- 1H NMR : Resolves methyl group environments (e.g., δ 0.90 ppm for tert-butyl groups in related esters) and confirms stereochemistry .
- IR Spectroscopy : Identifies carboxyl (≈1700 cm⁻¹) and amine (≈3300 cm⁻¹) functional groups.
- Mass Spectrometry : Validates molecular weight and fragmentation patterns (e.g., m/z 261 for related esters) .
- Methodological Insight : Combine orthogonal techniques (e.g., NMR + HRMS) to resolve structural ambiguities, especially for stereoisomers.
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the diastereoselectivity of this compound derivatives?
- Answer : Diastereoselectivity in esterification or cyclization reactions is influenced by:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) may stabilize transition states.
- Catalytic additives : Chiral catalysts (e.g., L-proline) or Lewis acids (e.g., ZnCl₂) can bias stereochemical outcomes .
- Methodological Insight : Use dynamic NMR or chiral HPLC to monitor enantiomeric excess. Computational modeling (e.g., DFT) can predict favorable transition states.
Q. What strategies address contradictions in reported bioactivity data for this compound analogs?
- Answer : Discrepancies may arise from:
- Purity variability : Trace solvents or byproducts (e.g., unreacted maleic anhydride) can skew bioassays .
- Assay conditions : Differences in pH, temperature, or cell lines alter activity readings.
- Methodological Insight : Standardize purification (e.g., repeated recrystallization or preparative HPLC) and validate bioactivity across multiple independent assays.
Q. How does the steric hindrance from 3,6-dimethyl groups impact the compound’s interaction with enzymatic targets?
- Answer : The methyl groups introduce steric bulk that may:
- Block access to active sites (e.g., in proteases or acyltransferases).
- Alter hydrogen-bonding networks due to conformational rigidity.
- Methodological Insight : Perform mutagenesis studies on target enzymes to identify steric "hotspots." Molecular dynamics simulations can map conformational flexibility.
Q. Can computational models predict viable synthetic pathways for novel derivatives of this compound?
- Answer : Retrosynthetic algorithms (e.g., AI-driven platforms like Pistachio or Reaxys) can propose routes based on known reactions, such as ring-opening of pyridine precursors or coupling with maleic anhydride .
- Methodological Insight : Validate computational predictions with small-scale pilot reactions. Use cheminformatics tools (e.g., RDKit) to assess synthetic accessibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
